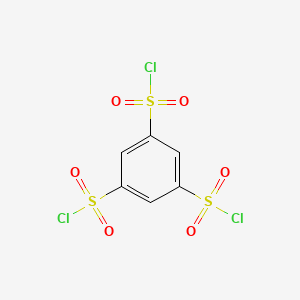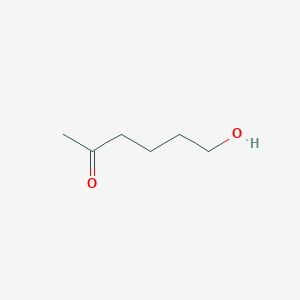
Chlorodifluoroacetyl fluoride
Overview
Description
Chlorodifluoroacetyl fluoride is an organofluorine compound with the molecular formula C₂ClF₃O. It is a colorless, volatile liquid that is primarily used as an intermediate in the synthesis of various fluorinated compounds. The presence of both chlorine and fluorine atoms in its structure makes it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodifluoroacetyl fluoride can be synthesized through the fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride in the presence of a chromium-containing fluorination catalyst. This reaction typically occurs in the gas phase at temperatures ranging from 250°C to 325°C .
Industrial Production Methods: The industrial production of this compound involves the continuous fluorination process, where trichloroacetyl chloride is reacted with hydrogen fluoride in a reactor containing a chromium catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Chlorodifluoroacetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Hydrolysis: In the presence of water, it hydrolyzes to form chlorodifluoroacetic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Catalysts: Chromium-containing catalysts for fluorination reactions.
Solvents: Anhydrous conditions are often required to prevent hydrolysis.
Major Products:
Chlorodifluoroacetic Acid: Formed through hydrolysis.
Fluorinated Intermediates: Various fluorinated compounds can be synthesized using this compound as a starting material.
Scientific Research Applications
Chlorodifluoroacetyl fluoride has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive nature.
Mechanism of Action
The mechanism of action of chlorodifluoroacetyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of electron-withdrawing fluorine atoms, which increase the electrophilicity of the carbonyl carbon. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their function .
Comparison with Similar Compounds
Trifluoroacetyl Fluoride: Similar in structure but contains three fluorine atoms instead of two fluorine and one chlorine atom.
Pentafluoroacetyl Fluoride: Contains five fluorine atoms and is used in similar applications.
Uniqueness: Chlorodifluoroacetyl fluoride is unique due to the presence of both chlorine and fluorine atoms, which provides a balance of reactivity and stability. This makes it a versatile intermediate in the synthesis of a wide range of fluorinated compounds .
Properties
IUPAC Name |
2-chloro-2,2-difluoroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O/c3-2(5,6)1(4)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIRIYXDZMHXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059865 | |
| Record name | Acetyl fluoride, chlorodifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-27-8 | |
| Record name | 2-Chloro-2,2-difluoroacetyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl fluoride, 2-chloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl fluoride, 2-chloro-2,2-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyl fluoride, chlorodifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodifluoroacetyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)
![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)
![Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1596098.png)





